![molecular formula C13H20N2Si B14253976 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- CAS No. 402519-09-9](/img/structure/B14253976.png)
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. The addition of a trimethylsilyl group to the propyl chain enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- can be synthesized through several methods. One common approach involves the reaction of benzimidazole with 3-(trimethylsilyl)propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Substitution: Halogens, organometallic compounds; reactions are performed in organic solvents with appropriate catalysts.
Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(Trimethylsilyl)-1H-benzotriazole: Another trimethylsilyl-substituted heterocycle with similar chemical properties.
1-(Trimethylsilyl)-1H-imidazole: A related compound with a trimethylsilyl group attached to an imidazole ring.
Uniqueness: 1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]- stands out due to its unique combination of benzimidazole and trimethylsilyl functionalities, providing enhanced stability, reactivity, and versatility in various applications .
Propriétés
Numéro CAS |
402519-09-9 |
|---|---|
Formule moléculaire |
C13H20N2Si |
Poids moléculaire |
232.40 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)propyl-trimethylsilane |
InChI |
InChI=1S/C13H20N2Si/c1-16(2,3)10-6-9-15-11-14-12-7-4-5-8-13(12)15/h4-5,7-8,11H,6,9-10H2,1-3H3 |
Clé InChI |
QTLUGDNVZRYVPB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCN1C=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


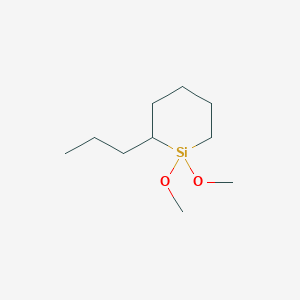
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
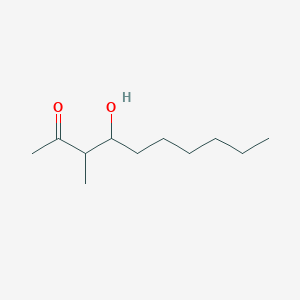
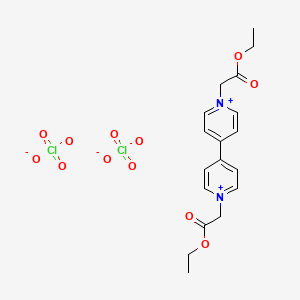
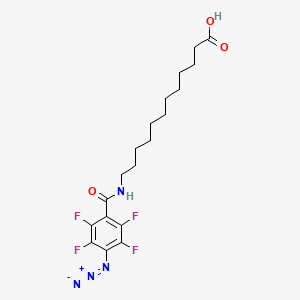
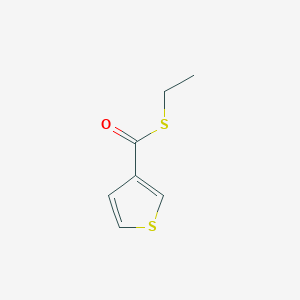

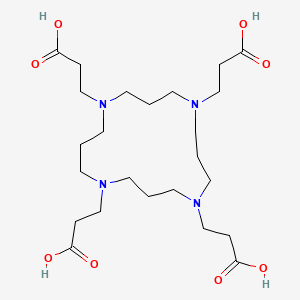
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
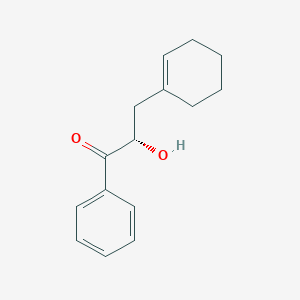
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
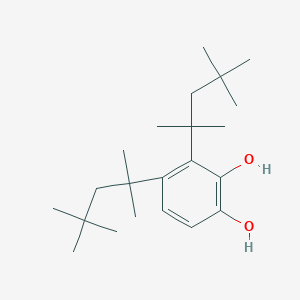
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
